Mono-V1A Receptor Profile vs. Dual V1A/V2 Activity in the 3-Chloro Analog
The target compound (CHEMBL331956) exhibits a single annotated activity at the rat V1A receptor (pIC50 4.13) with no reported V2 receptor activity in the ChEMBL database [1]. In contrast, its closest structural analog, 3-chloro-N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)-phenyl]-benzamide (CHEMBL121455), displays dual V1A/V2 activity with a V1A pIC50 of 5.19 and a V2 pIC50 of 6.7 [2]. This indicates a 1.06 log unit (11-fold) higher V1A potency for the analog, but the analog's additional V2 engagement introduces off-target pharmacology absent in the target compound. The 2-methylbenzamide analog (CHEMBL331164) further illustrates this divergence, with V2 IC50 = 200 nM and V1a IC50 = 1400 nM representing a V2-preferring profile [3]. The mono-V1A signature of the target compound thus provides a cleaner pharmacological tool for deconvoluting V1A-mediated signaling without confounding V2 receptor cross-reactivity.
| Evidence Dimension | Vasopressin receptor subtype selectivity profile (V1A vs. V2) |
|---|---|
| Target Compound Data | V1A pIC50 = 4.13 ± 0.00; V2 activity: not detected/reported |
| Comparator Or Baseline | 3-Chloro analog (CHEMBL121455): V1A pIC50 = 5.19, V2 pIC50 = 6.7; 2-Methyl analog (CHEMBL331164): V2 IC50 = 200 nM, V1a IC50 = 1400 nM |
| Quantified Difference | Target compound: single V1A hit (no V2); 3-Cl analog: dual V1A/V2 (11× more potent at V1A, 372× more potent at V2); 2-Me analog: V2-preferring (7-fold selective) |
| Conditions | Radioligand displacement assay using [3H]-AVP; rat kidney (V2) and rat liver (V1a) membrane preparations; data curated in ChEMBL and BindingDB |
Why This Matters
Procuring the target compound enables researchers to interrogate V1A receptor pharmacology without confounding V2 receptor-mediated effects, a capability not offered by the dual-acting 3-chloro or V2-preferring 2-methyl analogs.
- [1] GPCRdb. CHEMBL331956 – N-{4-[3,4-dihydro-1(2H)-quinolinylcarbonyl]phenyl}acetamide. Bioactivities: V1A pIC50 4.13. View Source
- [2] GPCRdb. CHEMBL121455 – 3-Chloro-N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)-phenyl]-benzamide. Bioactivities: V1A pIC50 5.19, V2 pIC50 6.7. View Source
- [3] BindingDB. BDBM50052920 (CHEMBL331164): V2 IC50 200 nM, V1a IC50 1.40E+3 nM. Displacement of [3H]-AVP. View Source
